N-boc-thienylalanine
Overview
Description
N-boc-thienylalanine, also known as N-tert-butoxycarbonyl-thienylalanine, is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a thienyl group attached to the alanine backbone, with a tert-butoxycarbonyl (Boc) group protecting the amino function. This compound is widely used in peptide synthesis and serves as a building block in the development of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-boc-thienylalanine typically involves the protection of the amino group of thienylalanine with a Boc group. The process begins with the reaction of thienylalanine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine or sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The resulting product is this compound, which can be purified by recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid acid catalysts, such as H-BEA zeolite, can enhance the efficiency and yield of the reaction. These methods allow for the continuous production of this compound with minimal purification steps .
Chemical Reactions Analysis
Types of Reactions: N-boc-thienylalanine undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thienyl group can be reduced to a thiol or a thioether using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, thioether.
Substitution: Free thienylalanine.
Scientific Research Applications
N-boc-thienylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: this compound is used in the study of enzyme-substrate interactions and protein folding. It serves as a model compound for understanding the behavior of thienyl-containing amino acids in biological systems.
Medicine: This compound is utilized in the development of pharmaceuticals, particularly in the design of peptide-based drugs.
Mechanism of Action
N-boc-thienylalanine can be compared with other Boc-protected amino acids, such as N-boc-phenylalanine and N-boc-tryptophan:
N-boc-phenylalanine: Similar to this compound, it has a phenyl group instead of a thienyl group. It is widely used in peptide synthesis and has similar protective properties.
N-boc-tryptophan: This compound contains an indole group and is used in the synthesis of peptides with tryptophan residues.
Uniqueness: this compound is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of peptides with specific biological activities and in the study of thienyl-containing amino acids .
Comparison with Similar Compounds
- N-boc-phenylalanine
- N-boc-tryptophan
- N-boc-alanine
- N-boc-leucine
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl-thiophen-2-ylamino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-8(10(14)15)13(9-6-5-7-18-9)11(16)17-12(2,3)4/h5-8H,1-4H3,(H,14,15)/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDOLSQGBVNXEG-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C1=CC=CS1)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N(C1=CC=CS1)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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